molecular formula C9H5BrO3S B1407440 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid CAS No. 1432053-95-6

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid

Cat. No.: B1407440
CAS No.: 1432053-95-6
M. Wt: 273.1 g/mol
InChI Key: QHZSOUQZSMUWHQ-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, hydroxyl, and carboxylic acid functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid typically involves the bromination of 3-hydroxy-benzothiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually involve moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzothiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like hydroxyl and carboxylic acid allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    3-Hydroxy-benzothiophene-2-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Chloro-3-hydroxy-benzothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    6-Bromo-2-hydroxy-benzothiophene-3-carboxylic acid: Positional isomer with different placement of functional groups, leading to variations in reactivity and applications.

Uniqueness: 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromine atom enhances its utility in substitution reactions and may also influence its interactions with biological targets.

Properties

IUPAC Name

6-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZSOUQZSMUWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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